molecular formula C21H20N4O2S B7727790 4-(4,6-dioxo-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile

4-(4,6-dioxo-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile

Cat. No.: B7727790
M. Wt: 392.5 g/mol
InChI Key: VSDFCRCDNPMYNC-UHFFFAOYSA-N
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Description

4-(4,6-dioxo-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile is a complex organic compound belonging to the pyrimidoquinoline family. These compounds are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties .

Preparation Methods

The synthesis of 4-(4,6-dioxo-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile involves multiple steps. One common synthetic route starts with the preparation of an intermediate compound, such as 2-amino-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. This intermediate is then reacted with oxalyl chloride to form the corresponding carbonyl chloride, which undergoes further reactions to yield the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-(4,6-dioxo-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing other complex molecules.

    Biology: The compound exhibits antimicrobial and antioxidant activities, making it useful in biological studies.

    Medicine: Due to its anticancer properties, it is investigated for potential therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4,6-dioxo-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-2-10-28-21-24-19-18(20(27)25-21)16(13-8-6-12(11-22)7-9-13)17-14(23-19)4-3-5-15(17)26/h6-9,16H,2-5,10H2,1H3,(H2,23,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDFCRCDNPMYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC=C(C=C4)C#N)C(=O)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC=C(C=C4)C#N)C(=O)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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